molecular formula C18H17NO2S B14949601 (1,5-Dimethyl-3-phenylsulfanyl-1H-indol-2-yl)-acetic acid

(1,5-Dimethyl-3-phenylsulfanyl-1H-indol-2-yl)-acetic acid

Cat. No.: B14949601
M. Wt: 311.4 g/mol
InChI Key: RFNMMSVHBUVLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,5-Dimethyl-3-phenylsulfanyl-1H-indol-2-yl)-acetic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a phenylsulfanyl group attached to the indole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Dimethyl-3-phenylsulfanyl-1H-indol-2-yl)-acetic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting from an appropriate precursor, such as 2-nitrotoluene, the indole core can be synthesized through a Fischer indole synthesis or a similar method.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylsulfanyl reagent.

    Acetic Acid Functionalization: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic acid derivatives.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the indole ring or the phenylsulfanyl group, potentially yielding reduced indole derivatives or thiol compounds.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole ring or the phenylsulfanyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced indole derivatives, thiols.

    Substitution Products: Halogenated indoles, substituted phenylsulfanyl derivatives.

Scientific Research Applications

(1,5-Dimethyl-3-phenylsulfanyl-1H-indol-2-yl)-acetic acid may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals, dyes, or materials.

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-3-phenylsulfanyl-1H-indol-2-yl)-acetic acid would depend on its specific biological target. Potential mechanisms could include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound interacts with.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    2-Phenylindole: A compound with a phenyl group attached to the indole ring, similar to the phenylsulfanyl group in the target compound.

    Sulindac: A nonsteroidal anti-inflammatory drug (NSAID) with a sulfoxide group, highlighting the potential biological relevance of sulfur-containing indoles.

Uniqueness: (1,5-Dimethyl-3-phenylsulfanyl-1H-indol-2-yl)-acetic acid is unique due to the combination of the phenylsulfanyl group and the acetic acid moiety, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

2-(1,5-dimethyl-3-phenylsulfanylindol-2-yl)acetic acid

InChI

InChI=1S/C18H17NO2S/c1-12-8-9-15-14(10-12)18(16(19(15)2)11-17(20)21)22-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,20,21)

InChI Key

RFNMMSVHBUVLOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2SC3=CC=CC=C3)CC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.